molecular formula C6H10Cl2N2O2 B14747299 N1,N1-Bis(2-chloroethyl)oxalamide

N1,N1-Bis(2-chloroethyl)oxalamide

Cat. No.: B14747299
M. Wt: 213.06 g/mol
InChI Key: PMZQAXDMEQCKDJ-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-chloroethyl)oxalamide is a chemical compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroethyl groups attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Bis(2-chloroethyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-chloroethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-chloroethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function . This mechanism is the basis for its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Bis(2-chloroethyl)oxalamide is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chloroethyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

N',N'-bis(2-chloroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-1-3-10(4-2-8)6(12)5(9)11/h1-4H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQAXDMEQCKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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